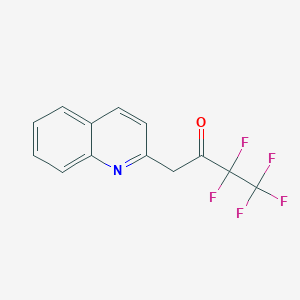![molecular formula C8H10N4OS2 B2783881 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 474647-63-7](/img/structure/B2783881.png)
3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a chemical compound with a molecular weight of 242.33 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H10N4OS2/c1-8(2,3)4-5(13)12-6(10-9-4)15-7(14)11-12/h1-3H3, (H,11,14)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been widely studied in the field of medicinal chemistry due to its potential applications in various scientific research areas. It has been found to possess antibacterial, antifungal, and antiviral properties, and has been investigated for its potential use as an antimicrobial agent. In addition, it has been studied for its potential use as an anticancer agent, as well as for its potential to modulate the activity of enzymes involved in the synthesis of prostaglandins and other bioactive lipids. Finally, this compound has also been investigated for its potential use as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is still not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and other bioactive lipids. In addition, it has been found to possess antiviral, antibacterial, and antifungal properties, which suggests that it may act by interfering with the replication of viruses, bacteria, and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been found to possess antibacterial, antifungal, and antiviral properties, and has been investigated for its potential use as an antimicrobial agent. In addition, it has been studied for its potential use as an anticancer agent, as well as for its potential to modulate the activity of enzymes involved in the synthesis of prostaglandins and other bioactive lipids. Finally, this compound has also been investigated for its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in laboratory experiments include its availability in various forms, its low cost, and its low toxicity. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its potential to interfere with the activity of enzymes involved in the synthesis of prostaglandins and other bioactive lipids.
Future Directions
Future research on 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one should focus on further elucidating its mechanism of action, as well as its potential applications in the fields of medicinal chemistry and pharmacology. In addition, further research should be conducted to investigate its potential use as an antimicrobial agent, as well as its potential to modulate the activity of enzymes involved in the synthesis of prostaglandins and other bioactive lipids. Finally, further studies should be conducted to investigate its potential use as a neuroprotective agent.
Synthesis Methods
The synthesis of 3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a multi-step process that begins with the reaction of 2-aminothiophenol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in aqueous acetic acid. This reaction results in the formation of 2-amino-4,5-bis(thiocyanomethyl)-1,3,4-thiadiazole. Subsequent reactions involve the formation of an intermediate, which is then reacted with tert-butyl bromide in the presence of sodium hydride to form the desired product, this compound.
properties
IUPAC Name |
3-tert-butyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS2/c1-8(2,3)4-5(13)12-6(10-9-4)15-7(14)11-12/h1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFQUMHGHVUYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)
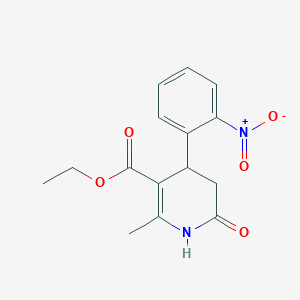
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)
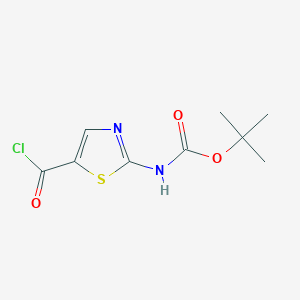
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)
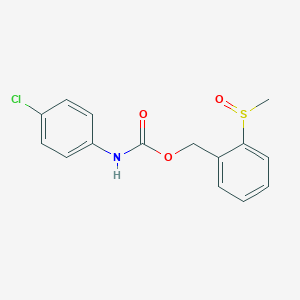
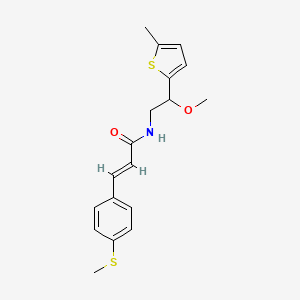
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)
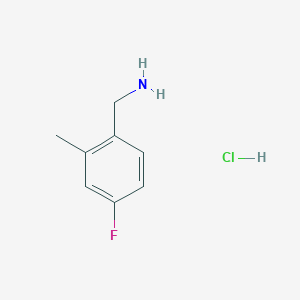
![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)
